molecular formula C11H21NO4 B169322 2-(Boc-amino)hexanoic Acid CAS No. 125342-48-5

2-(Boc-amino)hexanoic Acid

Cat. No.: B169322
CAS No.: 125342-48-5
M. Wt: 231.29 g/mol
InChI Key: ZIOCIQJXEKFHJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amine group of norleucine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Biological Activity

2-(Boc-amino)hexanoic acid, also known as Boc-ε-aminohexanoic acid, is a derivative of ε-aminohexanoic acid (Ahx) that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of hexanoic acid. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The chemical structure can be represented as follows:

Boc NH CH2)5COOH\text{Boc }\text{NH}-\text{ CH}_2)_5-\text{COOH}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Fibrinolytic System Interaction : Research indicates that Ahx derivatives can inhibit the fibrinolytic system by mimicking lysine residues in fibrin, thus preventing plasminogen from binding to fibrin. This competitive inhibition is crucial in contexts such as clot dissolution and wound healing .
  • Cytotoxicity : Some derivatives of this compound have shown cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells. The degree of cytotoxicity varies with concentration and structural modifications .
  • Topoisomerase Inhibition : Certain derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Inhibitory Effects on Plasmin

A study evaluated the inhibitory effects of various Ahx derivatives on plasmin activity. The results indicated that this compound derivatives exhibited significant inhibitory rates against plasmin's amidolytic activity:

CompoundIC50 (mM)
EACA0.2
H-EACA-NLeu-OH<0.02
HCl × H-EACA-Leu-OH0.08
H-EACA-Cys(S-Bzl)-OH0.04

The most potent inhibitors were identified as H-EACA-NLeu-EACA-OH and H-EACA-NLeu-OBzl, which demonstrated enhanced inhibitory activity compared to Ahx itself .

Cytotoxicity Studies

In vitro studies on MCF-7 and fibroblast cell lines showed that high concentrations of certain Boc-amino derivatives led to significant cytotoxic effects. The structure-activity relationship suggests that modifications to the Boc group can influence cytotoxicity levels .

Case Studies

  • Antifibrinolytic Activity : A case study highlighted the use of this compound in developing antifibrinolytic agents for surgical applications. The compound's ability to inhibit plasminogen activation was leveraged to reduce bleeding during surgeries.
  • Cancer Treatment : Another case study focused on the potential use of Boc-amino derivatives in cancer therapy. The cytotoxic effects observed in MCF-7 cells suggest that these compounds could be further explored as chemotherapeutic agents.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOCIQJXEKFHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-28-0, 125342-48-5
Record name NSC334315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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